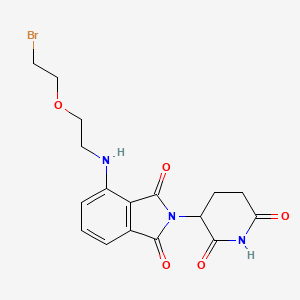

Pomalidomide-PEG1-C2-Br

Description

Fundamentals of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker. wikipedia.orgacs.org One ligand is designed to bind to a specific protein of interest (POI) that is targeted for degradation, while the other ligand recruits an E3 ubiquitin ligase. nih.govwikipedia.org This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. nih.gov

The human genome encodes over 600 E3 ubiquitin ligases, each responsible for recognizing specific substrates for ubiquitination. chimia.ch PROTACs exploit this system by redirecting a chosen E3 ligase to a new target, the POI. rsc.org The recruitment of the E3 ligase is a critical step, as it initiates the transfer of ubiquitin molecules to the POI. acs.orgnih.gov The choice of E3 ligase and the design of the PROTAC can influence the efficiency and selectivity of protein degradation. rsc.orgsciencecast.org

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for controlled protein degradation in eukaryotes. nih.govnih.gov It involves a cascade of enzymatic reactions carried out by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.gov The E3 ligase, recruited by the PROTAC, facilitates the attachment of a chain of ubiquitin molecules to the POI. wikipedia.org This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's "protein shredder". youtube.com The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules. wikipedia.orgacs.orgnih.gov

Pomalidomide (B1683931) as a Cereblon (CRBN) E3 Ligase Modulator

Pomalidomide is a derivative of thalidomide (B1683933) and belongs to a class of compounds known as immunomodulatory imide drugs (IMiDs). wikipedia.orgnih.gov These molecules have been found to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase. wikipedia.orgnih.gov

The story of IMiDs begins with thalidomide, a drug initially marketed in the 1950s as a sedative. nih.govresearchgate.net After its tragic teratogenic effects were discovered, it was withdrawn from the market. researchgate.net However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its re-emergence as a treatment for conditions like leprosy and multiple myeloma. news-medical.net This revival spurred the development of thalidomide analogs with improved efficacy and safety profiles, such as lenalidomide (B1683929) and pomalidomide. news-medical.netbu.edu These second-generation IMiDs have become important therapies for various hematological malignancies. nih.gov

A significant breakthrough in understanding the mechanism of IMiDs came with the discovery that they bind directly to Cereblon (CRBN). nih.govrsc.orgnih.gov CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. rsc.orgnih.gov By binding to CRBN, pomalidomide acts as a "molecular glue," effectively changing the substrate specificity of the E3 ligase. nih.govyoutube.comrsc.orgnih.gov This new ternary complex then targets specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation. rsc.orgresearchgate.netresearchgate.net Pomalidomide has been shown to induce the degradation of transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of certain cancer cells. nih.govuthsc.edu

Pomalidomide-PEG1-C2-Br as a Key Degrader Building Block

This compound is a synthetic molecule that combines the CRBN-binding capabilities of pomalidomide with a linker and a reactive handle. Specifically, it consists of the pomalidomide core, a single polyethylene (B3416737) glycol (PEG1) unit as a linker, and a bromo-ethyl (C2-Br) group. This design makes it a valuable tool for PROTAC synthesis. The pomalidomide moiety serves as the E3 ligase ligand, recruiting CRBN. The PEG linker provides spacing and flexibility, which is often crucial for the formation of a productive ternary complex. rsc.org The terminal bromo group allows for straightforward chemical conjugation to a ligand that targets a specific protein of interest, enabling the rapid construction of novel PROTACs for research and drug discovery. The use of such pre-fabricated building blocks streamlines the development of new protein degraders. rndsystems.com

Definition and Structural Features of this compound as an E3 Ligase Ligand-Linker Conjugate

This compound is classified as an E3 ligase ligand-linker conjugate. This definition reflects its tripartite structure, where each component has a distinct and crucial function.

Pomalidomide Moiety : The core of the molecule's biological activity is the pomalidomide group. Pomalidomide is a well-characterized immunomodulatory drug (IMiD) that is known to bind specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. vulcanchem.com By incorporating this moiety, the entire construct can recruit the CRBN E3 ligase machinery. chemsrc.com

Linker : The pomalidomide ligand is connected to a linker composed of two parts: a single polyethylene glycol (PEG) unit and a two-carbon (C2) ethyl spacer. This "PEG1-C2" linker provides the necessary spacing and physicochemical properties to allow for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The composition and length of the linker are critical variables in PROTAC design, influencing the efficacy of protein degradation. researchgate.net

Bromo (Br) Functional Group : The linker terminates in a bromo group (-Br). This alkyl bromide serves as a reactive handle for the synthesis of the final PROTAC molecule. It is designed to react with a nucleophilic functional group (such as an amine, thiol, or alcohol) present on a ligand for a target protein. This covalent reaction completes the assembly of the heterobifunctional PROTAC. While alkylation with alkyl halides is a known strategy for linker attachment, it may present challenges in terms of yield and selectivity in some contexts. nih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₉BrN₄O₅ |

| Molecular Weight | 451.26 g/mol |

| CAS Number | 2940938-83-8 researchgate.net |

| Core Components | Pomalidomide (CRBN Ligand), PEG1-C2 Linker, Bromo Group (Reactive Handle) |

Utility in Constructing Heterobifunctional PROTACs for Research Applications

The primary utility of this compound is as a foundational building block for the synthesis of custom PROTACs for research purposes. nih.gov The development of novel PROTACs is a key activity in chemical biology and drug discovery to probe protein function and explore new therapeutic strategies.

The modular nature of this compound facilitates a streamlined approach to PROTAC library synthesis. Researchers can take various ligands for different protein targets and chemically conjugate them to this pre-functionalized CRBN ligand-linker moiety. The terminal bromide allows for the attachment of a target protein ligand through an alkylation reaction, a standard transformation in organic chemistry.

For example, a researcher aiming to degrade a specific kinase could use a known kinase inhibitor that has a suitable nucleophilic site. By reacting this inhibitor with this compound, a novel PROTAC is formed. This new molecule can then be tested for its ability to induce the degradation of the target kinase in cell-based assays.

The use of building blocks like this compound is integral to the PROTAC discovery process. By varying the E3 ligase ligand, the linker, and the target ligand, researchers can systematically generate and screen a multitude of PROTACs to identify the optimal combination for degrading a specific protein of interest. nih.gov While analogs with other reactive groups like azides or carboxylic acids are also widely used for different conjugation chemistries (e.g., click chemistry or amide bond formation), the bromo-terminated version provides a specific tool for synthesis via alkylation pathways. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C17H18BrN3O5 |

|---|---|

Molecular Weight |

424.2 g/mol |

IUPAC Name |

4-[2-(2-bromoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18BrN3O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9H2,(H,20,22,23) |

InChI Key |

YJPUVPVZWSVSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCBr |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modulations of Pomalidomide Peg1 C2 Br

Synthetic Methodologies for Pomalidomide-PEG1-C2-Br

The synthesis of this compound is a multi-step process that leverages established chemical strategies for constructing PROTACs. The assembly of such molecules requires careful consideration of reaction conditions to ensure high yields and purity.

Strategies for Assembling Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates

Several strategies exist for attaching linkers to the pomalidomide (B1683931) scaffold. nih.gov A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. nih.govresearchgate.net This approach offers good chemoselectivity and is generally more efficient than other methods like the alkylation or acylation of the aromatic amine on pomalidomide, which can suffer from low reactivity and the introduction of undesirable polar groups, respectively. nih.gov

Another significant advancement in this area is the use of microwave-assisted synthesis (MAS), which has been shown to dramatically reduce reaction times for installing linkers onto the pomalidomide core, often improving yields and simplifying purification. rsc.org The choice of solvent is also critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often providing the best results in these coupling reactions. nih.govresearchgate.net

| Reaction Type | Starting Material | Key Reagents | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-fluorothalidomide | Amine-functionalized linker, DIPEA | Good chemoselectivity, reliable | Can have variable yields | nih.govresearchgate.net |

| Alkylation | Pomalidomide | Alkyl halide linker | Direct attachment | Low nucleophilicity of pomalidomide amine, poor chemoselectivity | nih.govnih.gov |

| Acylation | Pomalidomide | Acyl chloride linker | Readily occurs | Adds polar surface area and H-bond acceptor | nih.govresearchgate.net |

| Microwave-Assisted Synthesis (MAS) | 4-fluorothalidomide | Amine-functionalized linker | Rapid reaction times, high yields | Requires specialized equipment | rsc.org |

Specific Chemical Reactions for PEG1-C2-Br Linker Incorporation

The incorporation of the PEG1-C2-Br linker onto the pomalidomide core typically follows the SNAr strategy. The synthesis would involve reacting 4-fluorothalidomide with an amine-terminated PEG1-C2-Br linker. The primary amine of the linker acts as the nucleophile, displacing the fluorine atom on the phthalimide (B116566) ring of 4-fluorothalidomide. This reaction is usually carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like DMSO at an elevated temperature to drive the reaction to completion. acs.org The resulting product is the desired this compound conjugate.

Design Principles for Linker Variation in Pomalidomide-Derived PROTACs

The linker component of a PROTAC is not merely a passive spacer but plays a critical role in the efficacy of the final molecule. nih.gov Its length, composition, and functionalization can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. explorationpub.comexplorationpub.com

Importance of Linker Length and Composition (e.g., Polyethylene (B3416737) Glycol (PEG) and alkyl chains) in PROTAC Efficacy

The length of the linker is a crucial parameter that must be optimized for each target protein. explorationpub.comnih.gov A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com

The composition of the linker, often a combination of PEG and alkyl chains, influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.govexplorationpub.com PEG linkers, like the one in this compound, are often incorporated to enhance solubility and can contribute to favorable ternary complex formation. nih.gov The use of rigid linkers, such as those containing piperazine (B1678402) motifs, can also be beneficial by pre-organizing the molecule into a conformation conducive to ternary complex formation. nih.gov

Systematic variation of linker length and composition is a key strategy in PROTAC optimization. researchgate.net Studies have shown that even subtle changes in the linker can have a profound impact on the degradation efficiency and selectivity of the resulting PROTAC. nih.gov For instance, in some systems, PROTACs with longer linkers have demonstrated higher degradation efficiency. explorationpub.com

Functionalization of Linkers for Diverse Conjugation Chemistries (e.g., terminal bromine, azide, carboxylic acid)

The terminal functional group of the linker dictates the type of chemical reaction that can be used to attach the protein of interest (POI) ligand. nih.gov The terminal bromine in this compound makes it suitable for nucleophilic substitution reactions, allowing for the straightforward conjugation of POI ligands containing nucleophilic groups like amines or thiols.

Other common terminal functionalities include azides and carboxylic acids. medchemexpress.commedchemexpress.commedchemexpress.com Azide-terminated linkers are particularly valuable as they enable the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions are highly efficient, specific, and can be performed under mild conditions, making them ideal for the final step in PROTAC synthesis. Carboxylic acid-terminated linkers can be coupled with amine-containing POI ligands using standard amide bond-forming reagents like HATU. acs.org The availability of these diverse functional groups provides medicinal chemists with a versatile toolkit for constructing a wide array of PROTACs.

Advancements in Parallel Synthesis of Pomalidomide-PROTAC Libraries

The empirical nature of PROTAC design, where optimal linker length and attachment points are often determined through screening, necessitates the rapid synthesis of large libraries of compounds. researchgate.net To meet this demand, several high-throughput and parallel synthesis strategies have been developed. nih.govnih.govresearchgate.net

These approaches often rely on the use of pre-formed E3 ligase ligand-linker building blocks, such as this compound and its analogs with different linkers and terminal functionalities. sigmaaldrich.com By having a collection of these intermediates, chemists can quickly couple them to a variety of POI ligands in a parallel fashion, generating a library of PROTACs for biological evaluation. researchgate.netrsc.org This "mix-and-match" strategy significantly accelerates the design-make-test-analyze cycle. digitellinc.com

Recent innovations include miniaturized synthesis platforms that allow for the on-chip synthesis and screening of PROTAC libraries, consuming minimal amounts of starting materials. nih.govresearchgate.net These platforms can integrate the chemical synthesis and biological assay steps, further streamlining the discovery process. nih.gov One-pot synthesis methods, where multiple reaction steps are carried out in the same vessel without intermediate purification, have also been developed to expedite the creation of pomalidomide-based PROTAC libraries. nih.govrsc.org

Table of Compounds

| Compound Name |

|---|

| (S,R,S)-AHPC-Me-C6-NH2 |

| (S,R,S)-AHPC-PEG2-N3 |

| 4-fluorothalidomide |

| ARV-110 |

| ARV-825 |

| dBET1 |

| JQ1 |

| Lenalidomide (B1683929) |

| MAGL Ligand-Linker Conjugate 1 |

| Methylbestatin |

| MZ1 |

| Nutlin-3 |

| Olaparib |

| Ovalicin |

| pc-PROTAC1 |

| PH-797804 |

| Pomalidomide |

| This compound |

| Pomalidomide-PEG1-C2-N3 |

| Pomalidomide-PEG1-NH2 |

| Pomalidomide-PEG2-acetic acid |

| Pomalidomide-PEG2-azide |

| Silmitasertib |

| Thalidomide (B1683933) |

| Thalidomide-NH-CH2-COOH |

| VH285-PEG4-C4-Cl |

Molecular and Cellular Mechanisms of Action for Pomalidomide Peg1 C2 Br Derived Protacs

Engagement of the Cereblon (CRBN) E3 Ubiquitin Ligase

The initiation of protein degradation by a Pomalidomide-PEG1-C2-Br derived PROTAC is critically dependent on its ability to effectively recruit the CRBN E3 ubiquitin ligase. This engagement is a highly specific and intricate process, driven by the pomalidomide (B1683931) moiety of the PROTAC.

Specificity of the Pomalidomide Moiety Binding to CRBN

The pomalidomide component of the PROTAC acts as a "molecular glue," binding to a specific pocket on the CRBN protein. This binding is highly specific; for instance, pomalidomide exhibits a higher affinity for CRBN compared to its predecessors, thalidomide (B1683933) and lenalidomide (B1683929). This enhanced binding affinity contributes to the potency of pomalidomide-based PROTACs. The glutarimide (B196013) ring of pomalidomide is essential for this interaction, fitting into a hydrophobic pocket on the surface of CRBN. This specificity ensures that the PROTAC effectively commandeers the CRBN E3 ligase machinery. While pomalidomide itself can induce the degradation of certain "neosubstrates" like IKZF1 and IKZF3, its incorporation into a PROTAC redirects this activity towards the target protein of interest.

Molecular Interactions Facilitating CRBN Recruitment and Conformational Changes

The binding of the pomalidomide moiety to CRBN is not a simple lock-and-key interaction. It induces conformational changes in the CRBN protein, creating a new or stabilized surface that facilitates the recruitment of the target protein. This interaction is a prerequisite for the formation of a stable ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The specific molecular interactions involve a network of hydrogen bonds and hydrophobic interactions between pomalidomide and the amino acid residues within the CRBN binding pocket. These interactions are crucial for the stability of the pomalidomide-CRBN complex, which in turn influences the efficiency of target protein recruitment.

Ternary Complex Formation and Stability

The hallmark of PROTAC action is the formation of a ternary complex, consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase. The linker connecting the pomalidomide moiety and the target protein-binding ligand plays a pivotal role in this process.

Role of the PEG1-C2-Br Linker in Bridging the Target Protein and CRBN

The this compound linker, a short polyethylene (B3416737) glycol (PEG) chain with a two-carbon spacer and a terminal bromine atom, is not merely a passive tether. Its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex. A short and relatively rigid linker like PEG1-C2-Br can restrict the conformational freedom of the PROTAC, potentially leading to a more defined and stable ternary complex. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule. The terminal bromine atom provides a reactive handle for the covalent attachment of a ligand that binds to the target protein of interest, completing the heterobifunctional structure of the PROTAC. The precise architecture of this linker is crucial for productive ternary complex formation, where the target protein is positioned optimally for ubiquitination by the recruited E2 ubiquitin-conjugating enzyme.

Biophysical Characterization of Ternary Complex Dynamics and Induced Proximity

The formation and stability of the ternary complex can be quantitatively assessed using various biophysical techniques. These methods provide critical insights into the thermodynamics and kinetics of the interactions, including the concept of cooperativity. Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, is a key factor for potent PROTAC activity. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fӧrster Resonance Energy Transfer (FRET) are employed to measure binding affinities (K_d), dissociation rates, and cooperativity factors (α).

| Parameter | Description | Representative Value (Illustrative) |

| K_d (PROTAC-CRBN) | Dissociation constant for the binary complex between the PROTAC and CRBN. | 1-10 µM |

| K_d (PROTAC-Target) | Dissociation constant for the binary complex between the PROTAC and the target protein. | 0.1-1 µM |

| α (Cooperativity) | A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity. | >1 |

| Ternary Complex K_d | Dissociation constant for the fully formed ternary complex. | <0.1 µM |

Note: The values in this table are illustrative and can vary significantly depending on the specific target protein and the warhead used in the PROTAC construct.

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide high-resolution snapshots of the ternary complex. These structures reveal the intricate network of protein-protein and protein-ligand interactions that stabilize the complex and dictate the orientation of the target protein relative to the E3 ligase.

Ubiquitination and Proteasomal Degradation Cascade

Once a stable ternary complex is formed, the catalytic phase of the PROTAC mechanism is initiated. The recruited CRBN, as part of the larger Cullin-RING E3 ligase complex (CRL4^CRBN), facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades the tagged target protein into small peptides, while the PROTAC molecule is released and can engage in another cycle of degradation, acting as a catalyst. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Mechanism of Induced Substrate Polyubiquitination by the E3 Ligase Complex

The primary function of a this compound derived PROTAC is to bring a target protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby triggering the polyubiquitination of the target protein. biochempeg.com This process is a critical prelude to its subsequent degradation and can be broken down into several key steps:

Ternary Complex Formation: The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and the CRBN E3 ligase. The warhead portion of the PROTAC engages with the POI, while the pomalidomide moiety binds to CRBN. The PEG1-C2-Br linker plays a crucial role in this step, as its length and flexibility determine the spatial orientation of the POI and CRBN, which is critical for the stability and efficacy of the resulting ternary complex (POI-PROTAC-CRBN). nih.govresearchgate.net The composition of the linker, incorporating both a hydrophilic PEG unit and a more hydrophobic alkyl chain, can also influence the molecule's solubility and cell permeability. precisepeg.com

Ubiquitin Transfer Cascade: Once the stable ternary complex is formed, the E3 ligase component, CRBN, orchestrates the transfer of ubiquitin molecules to the surface of the POI. This is not a direct transfer from CRBN but rather the culmination of a multi-enzyme cascade:

E1 Activating Enzyme: An E1 enzyme first activates a ubiquitin molecule in an ATP-dependent manner.

E2 Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 conjugating enzyme.

E3 Ligase-Mediated Transfer: The CRBN E3 ligase, now in complex with the POI via the PROTAC, recruits the ubiquitin-charged E2 enzyme. This proximity facilitates the transfer of the ubiquitin molecule from the E2 enzyme to one or more lysine residues on the surface of the POI. biochempeg.com

Polyubiquitin Chain Elongation: A single ubiquitin tag is generally not a sufficient signal for degradation. The process is repeated multiple times, with additional ubiquitin molecules being added to the previously attached ones, forming a polyubiquitin chain on the target protein. The topology of this chain is important, with K48-linked polyubiquitin chains being the canonical signal for proteasomal degradation. biochempeg.com The catalytic nature of the PROTAC means that once the POI is sufficiently ubiquitinated, the PROTAC can dissociate from the complex and go on to recruit another POI molecule, allowing for the degradation of multiple target proteins with a single PROTAC molecule. nih.gov

Pathways Leading to Target Protein Clearance via the Proteasome

The polyubiquitinated target protein is now marked for destruction by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins within the cell. The clearance of the target protein via this pathway involves the following steps:

Recognition by the Proteasome: The polyubiquitin chain attached to the POI acts as a recognition signal for the 26S proteasome. The regulatory particle of the proteasome contains ubiquitin receptors that specifically bind to these polyubiquitin chains, thereby capturing the tagged protein.

Unfolding and Translocation: Upon binding, the regulatory particle unfolds the ubiquitinated protein in an ATP-dependent process. This unfolding is necessary for the protein to enter the narrow channel of the proteasome's core particle. The unfolded polypeptide chain is then threaded into the catalytic core.

Proteolytic Degradation: The core particle of the 26S proteasome contains multiple active sites with different protease activities (chymotrypsin-like, trypsin-like, and caspase-like). As the unfolded protein passes through the core, it is cleaved into small peptides, typically 7-9 amino acids in length.

Recycling of Ubiquitin and Amino Acids: The ubiquitin molecules are cleaved from the target protein by deubiquitinating enzymes (DUBs) associated with the proteasome before the protein is fully degraded. These ubiquitin monomers are then released back into the cytoplasm and can be used for subsequent rounds of protein ubiquitination. The small peptides resulting from the degradation of the target protein are broken down further into their constituent amino acids, which can then be recycled by the cell for the synthesis of new proteins.

This entire process, from the initial formation of the ternary complex to the final degradation of the target protein, represents a highly efficient and specific mechanism for protein clearance, driven by the catalytic action of the this compound derived PROTAC.

Preclinical Advancements with this compound in Targeted Protein Degradation

The landscape of drug discovery is continually evolving, with targeted protein degradation (TPD) emerging as a powerful therapeutic modality. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Central to the construction of these molecular degraders are specialized chemical building blocks. This article focuses exclusively on the preclinical research and structure-activity relationships surrounding a specific E3 ligase ligand-linker conjugate: this compound.

Preclinical Research and Structure Activity Relationship Sar Investigations

Structure-Activity Relationship (SAR) and Structure-Degradation Relationship (SDR) Studies

Computational Modeling and Cheminformatics Approaches in Pomalidomide-Based PROTAC Design and Optimization

The empirical process of optimizing PROTACs through extensive chemical synthesis can be time-consuming and resource-intensive. researchgate.net To address this, computational and cheminformatics approaches have become indispensable tools for the rational design of pomalidomide-based PROTACs. dundee.ac.ukmdpi.com

These methods aim to model the structure of the key PROTAC-induced ternary complex, the formation of which is considered a critical step for effective degradation. researchgate.net By predicting the three-dimensional arrangement of the POI, the PROTAC, and the E3 ligase, these models provide insights into the molecular interactions that stabilize the complex. researchgate.netmolsoft.com This allows for the rapid in silico screening of vast virtual libraries of potential PROTACs, helping to prioritize candidates for synthesis. researchgate.net

Several computational tools and strategies are employed:

Molecular Docking and Dynamics: Molecular docking predicts the binding pose of the PROTAC within the POI and E3 ligase binding pockets. mdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability and dynamics of the resulting ternary complex over time. researchgate.netbiorxiv.org For example, MD simulations suggested that lower degradation activity of one H-PGDS PROTAC was due to reduced stability of the ternary complex. researchgate.net

De Novo Linker Design: Advanced algorithms like DeLinker have been developed to generate novel linker structures that connect the warhead and the E3 ligase ligand in a sterically favorable manner. arxiv.org

Machine Learning and AI: Deep learning models, such as DeepPROTACs and PROTACable, are being developed to predict the degradation efficacy of a given PROTAC based on its structure and the structures of the target proteins. arxiv.orgbiorxiv.org These models are trained on existing experimental data to learn the complex relationships between molecular features and degradation activity. arxiv.orgarxiv.org

Cheminformatics encompasses a range of methods, including similarity-based, shape-based, and pharmacophore-based approaches, that help analyze and navigate the vast chemical space of PROTACs. nih.gov These computational strategies accelerate the optimization cycle, enabling a more methodical and rational design process for novel pomalidomide-based degraders. nih.gov

Mechanisms of Degradation Resistance in Preclinical Models

Despite the promise of targeted protein degradation, cancer cells can develop resistance to PROTACs through various mechanisms, a challenge observed in preclinical models. nih.gov Understanding these resistance mechanisms is crucial for developing next-generation degraders and combination therapies.

The most prominent mechanism of resistance to pomalidomide-based PROTACs involves alterations in the hijacked E3 ligase, Cereblon. acs.orgnih.gov This can occur through several avenues:

Mutations in CRBN: Point mutations within the CRBN protein, particularly in the regions that bind to pomalidomide or interact with the target protein, can disrupt the formation of a stable ternary complex. acs.orgnih.gov This prevents the effective recruitment of the POI, rendering the PROTAC ineffective. nih.gov Studies have identified specific "functional hotspots" on E3 ligases where mutations are likely to confer resistance. nih.gov

Downregulation of CRBN Expression: A decrease in the cellular levels of the CRBN protein is another common resistance mechanism. nih.govresearchgate.netresearchgate.net If there is not enough E3 ligase available, the PROTAC cannot efficiently induce degradation of the target protein. This has been observed in multiple myeloma models resistant to immunomodulatory drugs (IMiDs) like pomalidomide. researchgate.netfrontiersin.org

Competition for CRBN Binding: Increased expression of alternative endogenous substrates for CRBN can lead to competition with the pomalidomide-PROTAC complex. researchgate.net This competition can reduce the engagement of the PROTAC with CRBN, thereby diminishing its degradation efficiency. researchgate.net

Resistance to PROTACs can be E3-ligase-specific. nih.gov For instance, a cell line that has developed resistance to a CRBN-based PROTAC by downregulating CRBN may remain sensitive to a PROTAC that utilizes a different E3 ligase, such as VHL. nih.gov This highlights the potential for overcoming resistance by switching the E3 ligase recruiter. Preclinical studies in lenalidomide-resistant multiple myeloma models have shown that pomalidomide-containing regimens can still induce degradation of key proteins like IKZF3 and produce anti-tumor effects, suggesting that resistance can sometimes be overcome by using a more potent or next-generation degrader. researchgate.netresearchgate.netnih.gov

Emerging Concepts and Future Research Directions

Expanding the Utility of Pomalidomide-Based Degrader Scaffolds

The versatility of the pomalidomide (B1683931) scaffold has enabled the development of PROTACs targeting a wide array of proteins implicated in various diseases. This has significantly broadened the "undruggable" proteome, offering new therapeutic avenues.

Exploration of Diverse Target Protein Families for Degradation

Researchers have successfully designed pomalidomide-based PROTACs to degrade a variety of protein families beyond the initial targets. This demonstrates the modularity and broad applicability of this technology. For instance, pomalidomide hybrids have been synthesized to act as PROTACs for the degradation of B-Raf, a key signaling protein frequently mutated in cancer researchgate.net. Similarly, novel pomalidomide-based PROTACs have been developed to target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy nih.gov.

The scope of pomalidomide-based degraders extends to epigenetic modifiers as well. For example, a series of PROTACs was designed to selectively degrade histone deacetylase 8 (HDAC8) by linking an HDAC inhibitor to pomalidomide nih.gov. Furthermore, the challenging task of targeting transcription factors has been addressed through the development of degraders for proteins like STAT6, utilizing a pomalidomide-derived CRBN binder drughunter.com. These examples underscore the adaptability of the pomalidomide scaffold in creating degraders for diverse and challenging protein targets.

Integration into Multi-Targeting and PROTAC-Hybrid Molecules

To enhance efficacy and overcome potential resistance mechanisms, there is growing interest in developing multi-targeting and hybrid PROTAC molecules. Pomalidomide derivatives have been integral to these innovative designs. For example, dual-ligand PROTACs have been conceptualized, which could potentially engage multiple targets or pathways simultaneously nih.gov.

The concept of homo-PROTACs, where two E3 ligase ligands are linked together, has also been explored using pomalidomide. These molecules can induce the degradation of the E3 ligase itself, providing a tool to study the biology of the ubiquitin-proteasome system ashpublications.org. The development of pomalidomide hybrids further illustrates the move towards more complex and potentially more potent therapeutic agents researchgate.net.

Methodological Advancements in PROTAC Research

The discovery and optimization of PROTACs necessitate sophisticated and efficient screening and characterization methods. Recent years have seen significant progress in the development of high-throughput and advanced analytical techniques tailored for degrader research.

High-Throughput Screening and Phenotypic Assays for Degrader Discovery

To accelerate the discovery of novel PROTACs, high-throughput screening (HTS) methodologies are crucial. Mass spectrometry-based proteomics workflows have been developed for ultra-high-throughput compound screening, allowing for the rapid and accurate quantification of protein degradation thermofisher.cnthermofisher.com. Alternative HTS methods include in-cell Westerns and flow cytometry, which offer more affordable and scalable options for initial screening charnwooddiscovery.com.

Phenotypic screening has emerged as a powerful, "biology-first" approach to identify active degraders based on cellular responses acs.orgnih.govacs.org. This strategy is particularly valuable for identifying degraders of targets that are not well-characterized researchgate.net. Cell morphological profiling, using techniques like Cell Painting, provides an unbiased method to identify the phenotypic signatures of PROTACs, enabling high-throughput assessment of their cellular effects acs.org. CRISPR-based screens are also being integrated into these workflows to help deconvolve the targets and mechanisms of action of hits from phenotypic screens acs.org.

Advanced Structural Biology Techniques for Ternary Complex Elucidation

A deep understanding of the three-dimensional structure of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is fundamental for rational PROTAC design. Advanced structural biology techniques are pivotal in providing these insights. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary methods used to visualize these complexes at high resolution nanoimagingservices.comnanoimagingservices.com.

Structural studies provide a detailed view of the protein-protein and protein-ligand interactions within the ternary complex, which can guide the optimization of the linker length and composition to achieve favorable binding and efficient degradation nanoimagingservices.com. Biophysical methods such as AlphaLISA, FRET, and isothermal titration calorimetry (ITC) are also employed to study the formation and stability of these ternary complexes in vitro nih.govspringernature.com.

Theoretical Frameworks and Predictive Modeling for PROTAC Design

The complexity of PROTACs, with their multiple interacting components, presents a significant design challenge. Computational modeling and theoretical frameworks are becoming indispensable tools for navigating this complexity and accelerating the design-make-test-analyze cycle.

In silico modeling of PROTAC-mediated ternary complexes is a key area of development. Various computational methods have been established, ranging from "PROTAC-centric" approaches that focus on the conformational properties of the degrader to "protein-centric" methods that utilize protein-protein docking nih.govscienceopen.com. These models help in predicting the feasibility of ternary complex formation and in guiding the design of the linker.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing PROTAC development by enabling the prediction of PROTAC activity and facilitating de novo design. rsc.orgmdpi.com ML models can be trained on existing data to identify promising warheads, optimize linker properties, and predict the degradation efficiency of novel PROTAC designs nih.gov. Computational tools like DegraderTCM and PROTACable are being developed to provide computationally efficient methods for modeling ternary complexes and predicting degrader activity nih.govbiorxiv.orgacs.org.

Advanced Computational Chemistry Approaches for PROTAC Optimization

The optimization of Proteolysis Targeting Chimeras (PROTACs) is a complex multidimensional challenge due to their large and flexible nature. For a PROTAC constructed using the building block Pomalidomide-PEG1-C2-Br , which comprises a pomalidomide ligand for the E3 ligase Cereblon (CRBN), a short PEG linker, and a reactive handle for conjugation to a target protein ligand, computational chemistry offers powerful tools to refine its structure and enhance its degradation efficiency.

Molecular docking and molecular dynamics (MD) simulations are fundamental to this process. Initially, docking can predict the binding poses of the pomalidomide moiety within the CRBN binding pocket and the warhead within the target protein's active site. Subsequently, more advanced computational workflows can model the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for effective protein degradation. These models can assess the steric compatibility between the target protein and CRBN when bridged by the This compound linker.

MD simulations provide a dynamic view of the ternary complex, allowing researchers to evaluate its stability and the conformational flexibility of the PEG linker. The flexibility of the PEG linker can be particularly important in achieving a productive ternary complex geometry. By simulating the behavior of the complex over time, researchers can identify key protein-protein and protein-PROTAC interactions that contribute to cooperativity and stability.

A key challenge in PROTAC design is achieving selectivity and avoiding off-target effects. Pomalidomide itself is known to recruit and degrade endogenous zinc finger proteins. Computational approaches can be instrumental in mitigating these effects. For example, by modeling the interactions of a This compound -based PROTAC with known off-target proteins, researchers can rationally design modifications to the pomalidomide scaffold to reduce unwanted degradation, thereby creating more specific degraders.

The table below summarizes some of the key computational chemistry techniques applicable to the optimization of PROTACs derived from This compound .

| Computational Technique | Application in PROTAC Optimization | Key Insights Gained |

| Molecular Docking | Predicts the binding mode of the PROTAC's ligands to the target protein and E3 ligase. | Initial assessment of binding affinity and orientation. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ternary complex over time. | Stability of the ternary complex, conformational flexibility of the linker, and key intermolecular interactions. |

| Free Energy Calculations (e.g., MM/PBSA) | Quantifies the binding free energies within the ternary complex. | Thermodynamic stability and cooperativity of the complex. |

| Structure-Based Design | Guides the rational modification of the PROTAC structure to improve properties. | Enhanced potency, selectivity, and reduced off-target effects. |

Machine Learning and Artificial Intelligence Applications in Degrader Discovery

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in the discovery of novel protein degraders, including those that could be synthesized using This compound . These computational approaches can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers, thereby accelerating the design-test-learn cycle.

One of the primary applications of AI in this context is the prediction of protein "degradability." ML models can be trained on features intrinsic to proteins, such as their ubiquitination potential, to predict whether a given target is susceptible to degradation by a PROTAC. This allows researchers to prioritize targets that are more likely to be successfully degraded, saving time and resources.

The linker component of a PROTAC is a critical determinant of its efficacy, and AI is proving to be a valuable tool for linker design. ML models can be trained on datasets of known PROTACs to learn the relationships between linker structure, length, and flexibility, and the resulting degradation efficiency. These models can then be used to propose optimal linkers for connecting the pomalidomide moiety of This compound to a given warhead, maximizing the probability of forming a stable and productive ternary complex.

Furthermore, AI and ML are being used to predict the degradation efficiency of novel PROTACs before they are synthesized. By developing quantitative structure-activity relationship (QSAR) models, researchers can correlate the chemical features of a PROTAC with its observed degradation activity (e.g., DC50 and Dmax values). These predictive models can rapidly screen virtual libraries of PROTACs, including those based on the This compound scaffold, to identify the most promising candidates for experimental validation.

The following table outlines some of the key applications of AI and ML in the discovery of protein degraders.

| AI/ML Application | Description | Impact on Degrader Discovery |

| Predictive Modeling of Degradability | ML models trained on protein features to predict susceptibility to degradation. | Prioritization of tractable protein targets. |

| Generative Models for Ligand Design | AI algorithms that generate novel chemical structures with desired properties. | Discovery of new warheads and E3 ligase ligands. |

| AI-driven Linker Optimization | ML models that predict optimal linker structures for connecting the two ligands of a PROTAC. | Enhanced ternary complex formation and degradation efficiency. |

| QSAR Modeling of Degradation Activity | Predictive models that correlate the chemical structure of a PROTAC with its degradation potency. | Rapid virtual screening and prioritization of PROTAC candidates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.